BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for
Zurletrectinib Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zurletrectinib

Cat. No.: B10856200

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for
Zurletrectinib (ICP-723), a potent, next-generation, pan-tropomyosin receptor kinase (TRK)
inhibitor developed by InnoCare Pharma. Zurletrectinib has demonstrated significant efficacy
and a favorable safety profile in treating patients with advanced solid tumors harboring
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.

Introduction

Zurletrectinib is an orally bioavailable small molecule inhibitor targeting TRKA, TRKB, and
TRKC kinases.[1][2] NTRK gene fusions are oncogenic drivers in a wide array of adult and
pediatric tumors.[3][4] Zurletrectinib has shown potent activity against wild-type TRK kinases
and various acquired resistance mutations that can emerge after treatment with first-generation
TRK inhibitors.[1][4] Furthermore, preclinical studies have highlighted its ability to penetrate the
blood-brain barrier, suggesting potential efficacy against brain metastases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
Zurletrectinib.

Table 1: Clinical Efficacy of Zurletrectinib in Patients with NTRK Fusion-Positive Solid Tumors
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Efficacy Endpoint

Patient Population

Result Citation

Objective Response

83.7% (95% CI: 70.3,

Adult [6]
Rate (ORR) 92.7)
Adult (at doses =8
80% - 90% [5]
mg)
Pediatric and
90% [7118]
Adolescent
TRK inhibitor-naive
o 100% (95% CI 54.1,
Pediatric and 9]
100.0)
Adolescent
Complete Response
Adult 10.2% [6]
(CR)
Pediatric (previously
progressed on 1st-gen 1 patient achieved CR  [9]
TRK inhibitor)
) Patients resistant to )
Partial Response (PR) All achieved PR [718]

1st-gen TRK inhibitors

Intracerebral ORR

Adult patients with

66.7% (2 out of 3
[6]

brain metastases patients)
12-Month Duration of
Response (DOR) Adult 92.0% [61[7]
Rate
12-Month
Progression-Free Adult 90.5% [61[7]
Survival (PFS) Rate
Median Time to 1.0 month (95% CI:
Adolescent [9]
Response 0.99, NE)
o 0.9 month (95% CI:
Pediatric [°]
0.89, NE)
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Table 2: Recommended Phase 2 Dose (RP2D)

. . Recommended Phase 2 o
Patient Population 5 Citation
ose

Adolescent (12 to 18 years) 8 mg (fixed dose tablet) [71[81I9]

o 7.2 mg/mz (orally disintegrating
Pediatric (<12 years) [71[81I9]
tablet based on BSA)

Table 3: Preclinical Brain Penetration of Zurletrectinib and Other TRK Inhibitors

Brain/Plasma Ratio at 2

TRK Inhibitor Citation
hours

Zurletrectinib 15.5% [5]

Repotrectinib 10.2% [5]

Selitrectinib 6.17% [5]

Table 4: Preclinical Median Survival in Orthotopic Glioma Models

Treatment Median Survival (days) Citation
Zurletrectinib 104 [5]
Repotrectinib 66.5 [5]
Selitrectinib 41.5 [5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical evaluation of

Zurletrectinib.

Phase I/ll Clinical Trial Protocol (NCT04685226 &
NCT05745623)
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This protocol is a composite based on available information for the Phase I/l and pivotal Phase
[l trials.

3.1.1. Study Objectives:

e Primary: To evaluate the safety, tolerability, and determine the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D) of Zurletrectinib.

e Secondary: To assess the anti-tumor activity (ORR, DOR, PFS), and to characterize the
pharmacokinetic (PK) profile of Zurletrectinib.

3.1.2. Patient Eligibility Criteria:

e |nclusion:

[¢]

Histopathologically confirmed, surgically unresectable, locally advanced or metastatic solid
tumors.

o Documented NTRK gene fusion.
o Age 212 years for adolescent cohorts and 2 to <12 years for pediatric cohorts.

o At least one measurable lesion as defined by Response Evaluation Criteria in Solid
Tumors version 1.1 (RECIST 1.1).

o Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

[¢]

Failure of standard clinical care or no effective therapy available.
e Exclusion:

o Prior treatment with a TRK inhibitor may be an exclusion criterion for TRK inhibitor-naive
cohorts.

o Active, uncontrolled central nervous system (CNS) metastases (patients with treated,
stable brain metastases may be eligible).

o Clinically significant cardiovascular, renal, or hepatic impairment.
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3.1.3. Drug Administration:

Zurletrectinib is administered orally.
Adolescent patients receive a fixed dose in tablet form.

Pediatric patients receive an orally disintegrating tablet with the dose calculated based on
body surface area (BSA).

Dose escalation in the Phase | part of the study follows a standard 3+3 design to determine
the MTD.

3.1.4. Tumor Response Assessment:

Tumor assessments are performed by an Independent Review Committee (IRC) and
investigators.

Radiological assessments (CT or MRI) are conducted at baseline and then at regular
intervals (e.g., every 8 weeks).

Tumor response is evaluated based on RECIST 1.1 for solid tumors and Response
Assessment in Neuro-Oncology (RANO) criteria for brain metastases.

3.1.5. Safety and Tolerability Assessment:

Adverse events (AEs) are monitored throughout the study and graded according to the
Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment in the dose-
escalation phase.

3.1.6. Pharmacokinetic (PK) Analysis:

Serial blood samples are collected at pre-defined time points before and after Zurletrectinib
administration.

Plasma concentrations of Zurletrectinib are determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.
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e PK parameters, including Cmax (maximum concentration), Tmax (time to maximum
concentration), and AUC (area under the curve), are calculated using non-compartmental
analysis.

Preclinical In Vivo Xenograft Studies

3.2.1. Animal Models:
e Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.

e Subcutaneous xenograft models are established by injecting human cancer cell lines with
known NTRK fusions.

e For intracranial activity studies, orthotopic glioma models are created by intracranially
implanting NTRK fusion-positive glioma cells.

3.2.2. Drug Administration and Dosing:

e Zurletrectinib and comparator TRK inhibitors are administered orally once or twice daily.
e Vehicle control is administered to a separate group of animals.

e Dosing is based on body weight.

3.2.3. Efficacy Evaluation:

e Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous
models.

e For orthotopic models, survival is the primary endpoint.

o Body weight is monitored as an indicator of toxicity.

3.2.4. Brain Penetration Assessment:

e Rats are administered a single oral dose of Zurletrectinib or comparator drugs.

» At specified time points (e.g., 0.5 and 2 hours post-dose), blood and brain tissue are
collected.
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e Drug concentrations in plasma and brain homogenates are quantified by LC-MS/MS to
determine the brain/plasma ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Zurletrectinib and a typical
clinical trial workflow.
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Zurletrectinib's inhibition of the TRK signaling pathway.
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A simplified workflow for the Zurletrectinib clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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